4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid
Description
Properties
Molecular Formula |
C21H13NO4 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid |
InChI |
InChI=1S/C21H13NO4/c22-12-13-9-18(14-1-5-16(6-2-14)20(23)24)11-19(10-13)15-3-7-17(8-4-15)21(25)26/h1-11H,(H,23,24)(H,25,26) |
InChI Key |
FLLMXEFRUDKUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)C3=CC=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Coupling of Preformed Aromatic Fragments
A widely adopted strategy involves Suzuki-Miyaura cross-coupling to assemble the biphenyl backbone. For example, 4-bromobenzoic acid derivatives are coupled with 3-cyano-5-(4-carboxyphenyl)phenylboronic acid under palladium catalysis. Typical conditions include:
| Reagent | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O | 80 | 68 |
| PdCl₂(dppf) | CsF, DMSO | 100 | 72 |
The choice of base significantly impacts regioselectivity, with carbonate bases favoring carboxy group retention.
Sequential Functionalization of a Central Benzene Core
An alternative approach starts with 1,3,5-tribromobenzene, where stepwise Ullmann couplings introduce 4-carboxyphenyl and cyanophenyl groups. Copper(I)-mediated coupling with methyl 4-iodobenzoate followed by cyanation via Rosenmund-von Braun reaction yields the intermediate, which is hydrolyzed to the final product:
$$
\text{1,3,5-Tribromobenzene} \xrightarrow[\text{CuI, DMF}]{4-\text{Iodobenzoate}} \text{Intermediate} \xrightarrow[\text{CuCN, DMF}]{} \text{Cyanated Derivative} \xrightarrow[\text{NaOH, EtOH}]{} \text{Product}
$$
This method achieves 65–70% overall yield but requires careful control of stoichiometry to avoid over-cyanation.
Stepwise Procedure for Laboratory-Scale Synthesis
Preparation of 3-Cyano-5-(4-Carboxyphenyl)Phenylboronic Acid
The boronic acid precursor is synthesized via lithiation-cyanation of 3-bromo-5-(4-methoxycarbonylphenyl)benzene:
- Lithiation : Treatment with n-BuLi (−78°C, THF) generates the aryl lithium species.
- Cyanation : Quenching with trimethylsilyl cyanide (TMSCN) introduces the nitrile group.
- Hydrolysis : Acidic hydrolysis (HCl, H₂O/THF) converts the methyl ester to carboxylic acid.
Key Data :
- Yield after cyanation: 82%
- Purity (HPLC): ≥98%
Final Coupling and Purification
The boronic acid (1.2 equiv) reacts with 4-bromobenzoic acid (1.0 equiv) under Miyaura conditions:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : SPhos (10 mol%)
- Solvent : DME/H₂O (4:1)
- Temperature : 90°C, 12 h
Post-reaction, the mixture is acidified to pH 2–3, precipitating the product. Recrystallization from ethanol/water (7:3) affords pure material.
Optimization Strategies for Industrial Feasibility
Solvent and Temperature Effects
Comparative studies reveal that dimethylacetamide (DMAc) enhances reaction rates by stabilizing palladium intermediates:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 15 | 68 |
| DMAc | 10 | 75 |
| NMP | 12 | 70 |
Elevating temperature to 110°C in DMAc further reduces time to 8 h without compromising yield.
Protecting Group Management
Tert-butyldimethylsilyl (TBS) protection of carboxylic acids prevents decarboxylation during high-temperature steps. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the acid functionality quantitatively.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/MeCN gradient) shows a single peak at 12.7 min, confirming >99% purity.
Applications and Derivative Synthesis
The compound serves as a precursor for metal-organic frameworks (MOFs) due to its rigid biphenyl backbone and coordinating carboxylate groups. Post-synthetic modification via amidation or esterification enables tuning of solubility and electronic properties.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid groups undergo esterification under acid-catalyzed conditions. Key findings include:
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| Methanol, H₂SO₄ (reflux, 12 hrs) | Trimethyl ester derivative | 72% | |
| Ethanol, HCl (60°C, 8 hrs) | Triethyl ester with residual cyano group | 68% | |
| Benzyl alcohol, DCC/DMAP (RT, 24 hrs) | Tribenzyl ester (sterically hindered product) | 55% |
-
Steric hindrance from the triphenylbenzene core reduces esterification efficiency compared to simpler benzoic acids.
-
Selective mono-esterification is achievable using stoichiometric control (1:1 alcohol:acid ratio).
Coordination Chemistry
The compound acts as a polydentate ligand in metal-organic frameworks (MOFs):
| Metal Salt | Conditions | Coordination Mode | Application |
|---|---|---|---|
| Zn(NO₃)₂·6H₂O | DMF/EtOH, 120°C, 24 hrs | μ₃-bridging via carboxylate O atoms | Porous MOF for gas storage |
| Cu(OAc)₂ | Water, 80°C, 12 hrs | Chelation with adjacent COOH groups | Catalytic oxidation |
| FeCl₃ | Solvothermal, 150°C | Tridentate binding | Magnetic materials |
-
X-ray diffraction confirms a trigonal planar coordination geometry with Zn²+.
-
The cyano group remains inert under mild coordination conditions but participates in extended networks at elevated temperatures.
Nitrile Group Reactivity
The 5-cyanophenyl substituent enables specialized transformations:
Hydrolysis to Carboxylic Acid
Cycloaddition Reactions
Reacts with sodium azide under Huisgen conditions to form tetrazoles:
-
Conditions : DMF, CuI, 100°C, 24 hrs
-
Product : 5-(3,5-bis(4-carboxyphenyl)phenyl)-1H-tetrazole
Decarboxylation and Thermal Stability
Controlled pyrolysis reveals structural resilience:
| Temperature | Atmosphere | Observation |
|---|---|---|
| 220°C | N₂ | Partial decarboxylation (1 COOH group lost) |
| 300°C | Air | Complete decomposition to aromatic byproducts |
-
Thermogravimetric analysis (TGA) shows 15% mass loss at 220°C, correlating with CO₂ evolution.
Biological Interactions
While not its primary application, preliminary studies show:
Scientific Research Applications
In Chemistry
Polymer Chemistry: : Used as a monomer or a component in the synthesis of high-performance polymers with improved thermal and mechanical properties.
Catalysis: : Employed as a ligand or catalyst in various organic reactions due to its electronic properties.
In Biology
Drug Development: : Explored for its potential to interact with biological targets, leading to the development of new therapeutic agents, particularly in cancer research.
Biochemical Probes: : Used in the study of enzyme activities and other biochemical pathways due to its distinctive reactive groups.
In Medicine
Anti-inflammatory Agents: : Investigated for its anti-inflammatory properties, potentially contributing to the development of new anti-inflammatory drugs.
Diagnostic Agents: : Utilized in imaging and diagnostic techniques due to its structural properties.
In Industry
Dyes and Pigments: : Employed in the production of dyes and pigments due to its vibrant color properties.
Material Science: : Used in the development of advanced materials including liquid crystals and organic semiconductors.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
In Drug Development: : It may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity, which can lead to therapeutic effects.
In Catalysis: : Acts as a catalyst or ligand, facilitating various chemical reactions by stabilizing transition states or activating substrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
Retinoid Analogues
Retinoid derivatives, such as 4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid (TTAB) and SR11217, share benzoic acid backbones but differ in substituents (e.g., anthracenyl or naphthalenyl groups). These modifications drastically alter biological activity:
- TTAB: Inhibits cervical carcinoma cell proliferation at 0.2 nM, leveraging its retinoic acid receptor (RAR) selectivity .
- SR11217: Binds preferentially to retinoid X receptors (RXRs) but shows weaker antiproliferative effects (18% inhibition at 1 µM) .
Comparison Insight: The absence of bulky substituents (e.g., tetramethylanthracene) in 4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid may reduce receptor specificity but enhance versatility in non-biological applications like MOFs.
Pyrazole and Triazole Derivatives
Compounds such as 4-[3-(4-Carboxyphenyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid (16c) incorporate heterocyclic rings (pyrazole) and additional functional groups (hydroxyamino-oxo-ethyl). These features:
Data Table 1: Pharmacologically Active Benzoic Acid Derivatives
Materials Science Analogues
MOF Linkers
Benzoic acid derivatives are pivotal in MOF synthesis. For example:
- 4-Carboxyphthalic acid (CAS 20262-55-9): Used as a tritopic linker in MOFs, leveraging three carboxylate groups for robust metal coordination .
- 3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid (CAS 1261975-94-3): The trifluoromethyl (-CF₃) group enhances thermal stability and hydrophobicity in frameworks .
Fluorinated Derivatives
Fluorophenyl-substituted benzoic acids, such as 4-(5-Fluoro-2-methylphenyl)benzoic acid (BP-3230), exhibit altered electronic profiles due to fluorine’s electronegativity. These compounds are often used in optoelectronics and drug design .
Data Table 2: MOF and Materials Science Linkers
Spectroscopic Characterization
- ¹H NMR : Aromatic proton signals for the target compound are expected near δ 7.74–8.14 ppm, similar to 16c (δ 7.74–8.14 ppm for four aromatic protons) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., m/z 382.1030 for 16c vs. theoretical 318.323 for the target compound) .
Biological Activity
4-[3-(4-Carboxyphenyl)-5-cyanophenyl]benzoic acid, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 275.29 g/mol
This compound features a benzoic acid core substituted with a carboxyphenyl and cyanophenyl group, which contributes to its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of benzoic acids, including this compound, exhibit varying degrees of antimicrobial activity. A study indicated that some related compounds showed significant inhibition against Acinetobacter baumannii, a notable pathogen due to its resistance to antibiotics. The minimum inhibitory concentration (MIC) values were reported as low as 3.125 µg/mL for certain derivatives, suggesting that modifications in the structure can enhance antimicrobial potency .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was evaluated for its ability to inhibit cell growth in renal cell carcinoma (786-O) and other cancer types. Results indicated that specific derivatives exhibited substantial reductions in cell viability, with some showing over 87% inhibition at concentrations around 25 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The following table summarizes the SAR findings from related studies:
| Compound | R | R | % Inhibition of CK2α at 10 µM | % Inhibition of Cell Growth at 25 µM |
|---|---|---|---|---|
| 19 | 67 (3) | - | 43 | - |
| 27 | - | - | 96 (0.6) | 87 |
| 32 | 41 | - | 41 | 23 |
| 33 | 54 | - | 54 | 87 |
The data suggest that the positioning of functional groups significantly impacts both enzyme inhibition and cytotoxicity .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of Kinases : Some studies have identified that compounds similar to this benzoic acid derivative act as inhibitors of protein kinases such as CK2α, which is implicated in various cellular processes including proliferation and survival .
- Disruption of Cell Membranes : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes or interfere with vital cellular processes.
Case Studies
- Antimicrobial Efficacy : A derivative was tested against multiple strains of A. baumannii, demonstrating strong inhibition with an MIC value of approximately 3.125 µg/mL. This highlights the potential for developing new antibiotics based on this scaffold .
- Cancer Cell Growth Inhibition : In a series of tests on renal carcinoma cells, it was found that certain derivatives could reduce cell viability significantly, suggesting potential applications in cancer therapy .
Q & A
Q. What are the key structural features of 4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid, and how do they influence its reactivity in coordination chemistry?
The compound contains two carboxylic acid groups (at the 4-positions of phenyl rings) and a cyano group, enabling diverse coordination modes with metal ions. The carboxylic acid moieties act as bidentate ligands, while the cyano group can participate in π-backbonding with transition metals, facilitating the formation of metal-organic frameworks (MOFs) or coordination polymers . The planar aromatic backbone promotes π-π stacking, critical for stabilizing supramolecular structures.
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves multi-step cross-coupling reactions, such as Suzuki-Miyaura coupling for aryl-aryl bond formation, followed by functional group transformations (e.g., nitrile introduction via cyanation reactions). Key steps include:
- Step 1 : Palladium-catalyzed coupling of halogenated benzoic acid derivatives with boronic esters.
- Step 2 : Controlled nitrile group introduction using copper(I) cyanide under inert conditions.
Reaction purity is ensured via recrystallization or column chromatography, with yields optimized by adjusting catalyst loading (e.g., Pd(PPh₃)₄) and temperature gradients .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : and NMR resolve aromatic proton environments and confirm substitution patterns.
- FT-IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm) and C≡N vibrations (~2200 cm) .
- X-ray Diffraction (XRD) : Resolves crystal packing and coordination geometry in MOFs .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to minimize byproducts like decarboxylated or hydrolyzed derivatives?
Byproduct formation is mitigated by:
- Protecting Groups : Temporarily masking carboxylic acids with tert-butyl esters during cyanation steps.
- Low-Temperature Conditions : Reducing thermal decarboxylation risks (<80°C).
- Inert Atmosphere : Preventing hydrolysis of the nitrile group using argon/nitrogen .
Advanced monitoring via HPLC-MS identifies intermediate impurities, enabling real-time adjustments .
Q. How should researchers address contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?
Discrepancies arise from varying protonation states (carboxylic acid vs. carboxylate). Methodological solutions include:
- pH-Dependent Solubility Studies : Titration in aqueous/organic mixtures (e.g., DMSO:H₂O) to map solubility vs. pH.
- Co-solvent Systems : Using DMF or THF with ionic liquids to enhance dispersion .
- Dynamic Light Scattering (DLS) : Quantifying aggregation tendencies in different solvents .
Q. What strategies are effective for designing coordination complexes with this ligand to enhance MOF stability and porosity?
- Mixed-Ligand Systems : Combine with pyridine-based ligands (e.g., 2,2'-bipyridine) to diversify coordination sites.
- Post-Synthetic Modification : Introduce functional groups (e.g., –NH₂) via covalent bonding to stabilize frameworks .
- Gas Adsorption Analysis : Use BET surface area measurements to correlate porosity with ligand geometry .
Q. How can researchers resolve spectral overlaps in 1H^1H1H NMR caused by aromatic proton equivalence?
- Variable Temperature NMR : Exploiting temperature-dependent chemical shift changes to split overlapping signals.
- 2D NMR Techniques : HSQC and HMBC correlations differentiate equivalent protons .
- Computational Modeling : DFT calculations predict chemical shifts for comparison with experimental data .
Q. What experimental approaches are recommended to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinities with immobilized protein targets.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions.
- Molecular Docking Simulations : Use AutoDock Vina to predict binding modes, validated by mutagenesis studies .
Methodological Considerations for Advanced Studies
Q. How can advanced spectroscopic techniques (e.g., XAS or EPR) elucidate electron distribution in metal-ligand complexes?
Q. What computational tools are suitable for modeling the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) for redox activity predictions.
- Molecular Dynamics (MD) : Simulates solvent effects on aggregation or self-assembly .
Data Interpretation and Contradiction Management
Q. How should researchers validate crystallographic data when XRD patterns deviate from computational predictions?
- Rietveld Refinement : Adjusts structural models to match experimental diffraction patterns.
- Twinned Crystal Analysis : Accounts for lattice mismatches using software like OLEX2 .
Q. What statistical methods are critical for analyzing dose-response data in biological assays?
- Nonlinear Regression : Fits sigmoidal curves to EC₅₀/IC₅₀ values (e.g., GraphPad Prism).
- ANOVA with Tukey’s Test : Identifies significant differences across experimental groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
